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Compound of Interest

Compound Name: 2,6-Dibromo-4-isopropylaniline

Cat. No.: B1295397 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 2,6-Dibromo-4-isopropylaniline, a key intermediate in various chemical syntheses. The

following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This

guide is intended for researchers, scientists, and professionals in the field of drug development

and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,6-
Dibromo-4-isopropylaniline by providing information about the chemical environment of its

hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Data
The ¹H NMR spectrum of 2,6-Dibromo-4-isopropylaniline is expected to show distinct signals

for the aromatic, amine, and isopropyl protons. The predicted chemical shifts (δ) in parts per

million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in

Hertz (Hz) are summarized in the table below.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

CH(CH₃)₂ 1.20 - 1.30 Doublet ~7.0 6H

CH(CH₃)₂ 2.80 - 2.95 Septet ~7.0 1H

NH₂ 4.50 - 5.50 Broad Singlet - 2H

Ar-H 7.20 - 7.30 Singlet - 2H

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

predicted chemical shifts for each carbon atom are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

CH(CH₃)₂ 23 - 25

CH(CH₃)₂ 33 - 35

C2, C6 (C-Br) 108 - 112

C3, C5 (C-H) 128 - 130

C4 (C-isopropyl) 140 - 142

C1 (C-NH₂) 143 - 145

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2,6-Dibromo-4-isopropylaniline.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry vial.

Transfer the solution into a standard 5 mm NMR tube.
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Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 1 second

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 2,6-Dibromo-4-
isopropylaniline based on their characteristic vibrational frequencies.

Expected IR Absorption Bands
The table below lists the expected characteristic IR absorption bands for the key functional

groups in the molecule.
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Functional Group Vibrational Mode
Expected Frequency

Range (cm⁻¹)
Intensity

N-H (Amine)
Symmetric &

Asymmetric Stretch
3300 - 3500 Medium

C-H (Aromatic) Stretch 3000 - 3100 Medium to Weak

C-H (Aliphatic) Stretch 2850 - 3000 Medium

C=C (Aromatic) Stretch 1550 - 1650 Medium to Strong

N-H (Amine) Scissoring 1580 - 1650 Medium

C-N Stretch 1250 - 1350 Medium to Strong

C-Br Stretch 500 - 650 Strong

Experimental Protocol for IR Spectroscopy (ATR
Method)

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum.

Place a small amount of solid 2,6-Dibromo-4-isopropylaniline onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400

cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2,6-Dibromo-4-isopropylaniline, aiding in its identification and structural confirmation.

Expected Mass Spectrometric Data
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The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion

due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The major expected fragments and

their mass-to-charge ratios (m/z) are listed below.

Ion m/z (relative to ⁷⁹Br) Notes

[M]⁺ 291 Molecular ion

[M+2]⁺ 293 Isotopic peak due to one ⁸¹Br

[M+4]⁺ 295 Isotopic peak due to two ⁸¹Br

[M-CH₃]⁺ 276 Loss of a methyl group

[M-CH₃+2]⁺ 278 Isotopic peak

[M-CH₃+4]⁺ 280 Isotopic peak

[M-Br]⁺ 212 Loss of a bromine atom

[M-2Br]⁺ 133 Loss of both bromine atoms

Experimental Protocol for Mass Spectrometry (Electron
Ionization)

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or dichloromethane) via direct infusion or after separation by gas chromatography

(GC).

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range of m/z 50-500.

Detector: Use an electron multiplier detector.

Visualizations
The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and

a general workflow for the spectroscopic analysis of 2,6-Dibromo-4-isopropylaniline.
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[C₉H₁₁Br₂N]⁺˙
m/z = 291, 293, 295

[C₈H₈Br₂N]⁺
m/z = 276, 278, 280- •CH₃

[C₉H₁₁BrN]⁺˙
m/z = 212, 214

- •Br

[C₉H₁₁N]⁺˙
m/z = 133

- •Br
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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